N-(2,4-dinitrophenyl)hexanehydrazide
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Overview
Description
N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE is a chemical compound with the molecular formula C12H16N4O4 and a molecular weight of 280.28 g/mol . It is a derivative of hexanal, where the aldehyde group reacts with 2,4-dinitrophenylhydrazine to form a hydrazone. This compound is often used in analytical chemistry for the detection and quantification of aldehydes and ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE is synthesized through a condensation reaction between hexanal and 2,4-dinitrophenylhydrazine. The reaction typically involves mixing hexanal with a solution of 2,4-dinitrophenylhydrazine in methanol and sulfuric acid. The mixture is then stirred at room temperature until the formation of a yellow or orange precipitate, which is the desired hydrazone .
Industrial Production Methods
While specific industrial production methods for N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and concentration, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE primarily undergoes nucleophilic addition-elimination reactions. In these reactions, the hydrazone group can react with various nucleophiles, leading to the formation of different products .
Common Reagents and Conditions
The common reagents used in the reactions involving N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE include methanol, sulfuric acid, and various nucleophiles. The reactions are typically carried out at room temperature, although specific conditions may vary depending on the desired product .
Major Products Formed
The major products formed from the reactions of N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE depend on the nucleophile used. For example, when reacted with water, the product is the original aldehyde or ketone, along with 2,4-dinitrophenylhydrazine .
Scientific Research Applications
N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE has several applications in scientific research:
Analytical Chemistry: It is used as a reagent for the detection and quantification of aldehydes and ketones in various samples.
Environmental Monitoring: It is employed in the analysis of environmental samples to detect pollutants and contaminants.
Biological Studies: The compound is used in studies involving oxidative stress and lipid peroxidation, as it can react with aldehydes formed during these processes.
Mechanism of Action
The mechanism of action of N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine group adds across the carbon-oxygen double bond of the aldehyde or ketone, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the hydrazone .
Comparison with Similar Compounds
Similar Compounds
- Propanal 2,4-Dinitrophenylhydrazone
- Butanal 2,4-Dinitrophenylhydrazone
- Pentanal 2,4-Dinitrophenylhydrazone
Uniqueness
N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE is unique due to its specific structure and reactivity. The presence of the hexanal moiety provides distinct chemical properties compared to other similar compounds. Its ability to form stable hydrazones makes it particularly useful in analytical applications .
Properties
Molecular Formula |
C12H16N4O5 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)hexanehydrazide |
InChI |
InChI=1S/C12H16N4O5/c1-2-3-4-5-12(17)14(13)10-7-6-9(15(18)19)8-11(10)16(20)21/h6-8H,2-5,13H2,1H3 |
InChI Key |
QZIIPXZLGQUQSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])N |
Origin of Product |
United States |
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